molecular formula C14H17N5O2S B5809169 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B5809169
M. Wt: 319.38 g/mol
InChI Key: VQJZUFBFAIQJKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide involves complex chemical reactions that typically start from basic pyrimidine structures. For example, the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) has been reported to yield 2,4-diamino-5-acetyl(ethoxycarbonyl)-6-methyl(phenyl)pyrimidines, which can then be used for building a pyrimido[4,5-d]pyrimidine system (Dorokhov et al., 1991).

Molecular Structure Analysis

Crystallographic studies have provided insight into the molecular structure of related compounds. The crystal structures reveal a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring by specific degrees. This inclination and the presence of intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation are critical for understanding the molecular behavior and reactivity of such compounds (Subasri et al., 2016).

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-2-21-10-5-3-9(4-6-10)17-13(20)8-22-14-18-11(15)7-12(16)19-14/h3-7H,2,8H2,1H3,(H,17,20)(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJZUFBFAIQJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

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